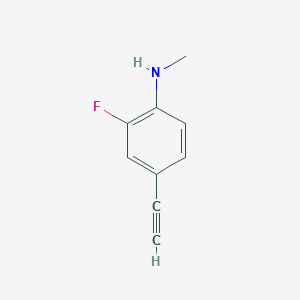

4-ethynyl-2-fluoro-N-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

4-ethynyl-2-fluoro-N-methylaniline |

InChI |

InChI=1S/C9H8FN/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6,11H,2H3 |

InChI Key |

YTVYRTNDYVWEOO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#C)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 4-ethynyl-2-fluoro-N-methylaniline and Derivatives

The construction of the target molecule relies on a combination of cross-coupling reactions, alkylation, fluorination, and deprotection strategies. Each of these steps is critical for achieving the desired molecular architecture with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. The Sonogashira coupling, in particular, is a powerful tool for the introduction of alkyne moieties onto aromatic rings.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is widely employed in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.org The synthesis of this compound can be envisioned to start from a halogenated precursor, such as 4-iodo-2-fluoro-N-methylaniline or 4-bromo-2-fluoro-N-methylaniline. The reactivity of the aryl halide is a key factor, with the order of reactivity being I > Br > Cl. libretexts.org This difference in reactivity allows for selective coupling reactions. wikipedia.org For instance, an aryl iodide can be selectively coupled in the presence of an aryl bromide by conducting the reaction at room temperature. wikipedia.org

The general scheme for the Sonogashira coupling involves the reaction of the halogenated aniline (B41778) derivative with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) salt, and a base.

| Component | Examples | Role |

| Aryl Halide | 4-iodo-2-fluoro-N-methylaniline, 4-bromo-2-fluoro-N-methylaniline | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide formed |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern catalyst systems often employ more sophisticated ligands to enhance activity, stability, and selectivity. libretexts.org The conditions of the coupling reaction can be readily amended to allow for the fusion of other steps in the catalytic cycle, leading to more complex and versatile syntheses in a one-pot manner. researchgate.net

For the synthesis of ethynyl-aniline derivatives, the use of bulky and electron-rich phosphine ligands, such as those of the Buchwald-type, can improve the catalytic activity, especially for less reactive aryl chlorides. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity. d-nb.info The optimization of the catalyst system may also involve copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. nih.gov

| Ligand Type | Examples | Advantages |

| Triarylphosphines | Triphenylphosphine (PPh₃) | Readily available, well-established |

| Buchwald-type Phosphines | SPhos, XPhos | High activity for challenging substrates |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High stability, high activity |

| Ylide-Functionalized Phosphines (YPhos) | joYPhos | High efficiency in C-N coupling, applicable to C-C coupling |

The introduction of the N-methyl group is a key step in the synthesis of this compound. This can be achieved either before or after the introduction of the ethynyl (B1212043) group. Starting from a commercially available fluoroaniline, such as 2-fluoroaniline, N-methylation can be accomplished through various methods.

One common method involves the use of dimethyl carbonate in the presence of a basic catalyst. chemicalbook.com This method is considered a green chemical process. chemicalbook.com Another approach is reductive amination, where the aniline is treated with an aldehyde, such as formaldehyde or its polymer paraformaldehyde, followed by reduction with a hydride source like sodium borohydride. A specific protocol for the synthesis of 2-fluoro-N-methylaniline involves reacting 2-fluoroaniline with paraformaldehyde and potassium hydroxide in methanol, followed by reduction with sodium borohydride. google.com Transalkylation of aniline with N,N-dimethylaniline over a zeolite catalyst is another reported method for producing N-methylaniline. epa.gov

| Reagents | Conditions | Advantages |

| Dimethyl carbonate, basic catalyst | Reflux | Green chemistry, high yield chemicalbook.com |

| Paraformaldehyde, NaBH₄, KOH, Methanol | Reflux | Efficient, one-pot procedure google.com |

| Aniline, Methanol, Copper-containing catalyst | 180-280 °C | High conversion and yield google.com |

| Aniline, Methanol, Acid catalyst (e.g., sulfuric acid) | High temperature and pressure | Established industrial method google.com |

The fluorine atom at the 2-position of the aniline ring significantly influences the electronic properties and biological activity of the molecule. The introduction of fluorine onto an aromatic ring can be challenging and requires specific methodologies. While the synthesis of this compound would likely start from a pre-fluorinated precursor, it is relevant to discuss the available fluorination strategies.

Methods for the synthesis of aryl fluorides include nucleophilic aromatic substitution (SNA), electrophilic fluorination, and transition metal-mediated fluorination. nih.gov Nucleophilic fluorination is effective for electron-deficient arenes. nih.gov The Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a classical method for introducing a single fluorine atom. google.com More recently, palladium-catalyzed fluorination of aryl halides and triflates has been developed. rsc.org Electrophilic fluorination reagents, such as Selectfluor, can be used for electron-rich arenes, though regioselectivity can be an issue. nih.govresearchgate.net

In the Sonogashira coupling, it is common to use a protected alkyne, such as trimethylsilyl (TMS)-acetylene, to prevent side reactions. The final step in the synthesis of this compound is the deprotection of the TMS group to yield the terminal alkyne.

This transformation can be achieved under mild conditions. chemspider.com A widely used method is the treatment of the TMS-protected alkyne with a mild base, such as potassium carbonate, in a protic solvent like methanol. chemspider.comresearchgate.net This reaction is typically fast and clean. chemspider.com Other fluoride sources, such as tetrabutylammonium fluoride (TBAF), are also highly effective for TMS deprotection. reddit.com In some cases, silver-catalyzed protiodesilylation can be employed, which is chemoselective for the deprotection of 1-(trimethylsilyl)-1-alkynes. researchgate.net

| Reagent | Solvent | Conditions | Notes |

| Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature | Mild, common, and efficient chemspider.com |

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temperature | Highly effective, can be used for stubborn cases reddit.com |

| Cesium Fluoride (CsF) | DMF or MeCN | Room Temperature | Good for hindered substrates reddit.com |

| Silver(I) Nitrate (AgNO₃) | Catalytic amount | - | Chemoselective deprotection researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Novel Synthetic Transformations Involving this compound

The strategic placement of the ethynyl, fluoro, and N-methylamino groups on the aniline scaffold allows for a wide array of chemical modifications. These transformations can be selectively targeted to each of these functionalities, providing a powerful platform for the synthesis of a diverse range of complex organic molecules.

Derivatization at the Ethynyl Moiety

The terminal alkyne of this compound is a highly versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent reactions involving the ethynyl group is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction with aryl or vinyl halides is a powerful tool for the formation of C(sp)-C(sp²) bonds. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov The reaction typically proceeds under mild conditions and exhibits broad functional group tolerance. The Sonogashira coupling allows for the introduction of various aryl and vinyl substituents at the terminus of the ethynyl group, leading to the synthesis of a wide array of conjugated systems.

Another important class of reactions at the ethynyl moiety includes cycloaddition reactions . The carbon-carbon triple bond can participate as a 2π component in [3+2] cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with organic azides provides a highly efficient and regioselective route to 1,2,3-triazoles. Although specific studies on this compound are scarce, this transformation is widely applicable to terminal alkynes.

Furthermore, the ethynyl group can undergo various metal-catalyzed transformations , such as hydration, hydroamination, and hydroarylation, to introduce further functional diversity.

Transformations Involving the Fluoro-Substituted Aromatic Ring

The fluorine atom on the aromatic ring significantly influences its reactivity, primarily through its strong electron-withdrawing inductive effect. This electronic perturbation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. scielo.org.mx

In SNAr reactions, a potent nucleophile can displace the fluorine atom, particularly when the ring is further activated by other electron-withdrawing groups. The rate of these reactions is generally dependent on the nature of the nucleophile and the reaction conditions. For fluoroaromatics, the high electronegativity of fluorine makes the ipso-carbon atom highly electrophilic, facilitating nucleophilic attack. semanticscholar.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Reactions at the N-Methylamine Functionality

The N-methylamine group in this compound is a nucleophilic center and can undergo a variety of chemical transformations.

N-Alkylation and N-acylation reactions are common transformations for secondary amines. Alkylation with alkyl halides or other electrophilic alkylating agents can lead to the corresponding tertiary amines. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions can be used to introduce a wide range of substituents on the nitrogen atom, thereby modifying the electronic and steric properties of the molecule.

The nitrogen lone pair also makes the N-methylamino group susceptible to oxidation . Oxidation can lead to the formation of various products, including N-oxides or, under more vigorous conditions, can result in cleavage of the N-methyl group. For instance, the enzymatic oxidation of the related compound 4-fluoro-N-methylaniline has been shown to proceed via a quinoneimine intermediate. researchgate.net

Multi-Component Reactions and Annulation Strategies

The presence of multiple reactive sites in this compound makes it an ideal candidate for multi-component reactions (MCRs) and annulation strategies for the synthesis of heterocyclic compounds.

One potential application is in Aza-Diels-Alder type reactions or other cycloadditions where the aniline ring or the ethynyl group can act as a dienophile or dipolarophile. Annulation strategies often involve an intramolecular cyclization event following an initial intermolecular reaction. For example, the reaction of a substituted 2-alkynylaniline can lead to the formation of indole or quinoline derivatives through intramolecular cyclization. While specific examples with this compound are not well-documented, the structural motif is amenable to such transformations.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the various transformations of this compound are influenced by several factors, including the nature of the reactants, catalysts, solvents, and temperature.

For the Sonogashira coupling , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The electronic properties of the substituents on both the alkyne and the halide can significantly impact the reaction rate. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.

In nucleophilic aromatic substitution , the rate is typically dependent on the concentration of both the substrate and the nucleophile. The reaction rate is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. scielo.org.mx The high electronegativity of the fluorine atom in this compound is expected to increase the rate of nucleophilic attack compared to other halogens. semanticscholar.org

The thermodynamic favorability of these reactions is determined by the change in Gibbs free energy (ΔG). Most of the synthetic transformations discussed are exothermic and lead to the formation of more stable products, thus having a negative ΔG. Thermodynamic data for reactions involving substituted anilines and phenylacetylenes can be used to estimate the feasibility of a given transformation. nih.gov

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals provides insights into the kinetics of reactions involving substituted anilines, showing a total rate coefficient of k_total = 2.04 × 10−18 T^2.07 exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. nih.gov While not specific to the target molecule, this data highlights the type of kinetic analysis that can be applied to understand its reactivity.

Role of Catalysis in Selective Synthesis

Catalysis is fundamental to the selective and efficient synthesis of this compound, enabling key transformations such as the introduction of the ethynyl group and the N-methylation of the aniline moiety. The strategic use of catalysts allows for high degrees of chemo- and regioselectivity, which are critical in multi-step syntheses.

The introduction of the ethynyl group at the C-4 position of the 2-fluoroaniline core is commonly achieved via Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The choice of a suitable precursor, such as 4-bromo-2-fluoro-N-methylaniline or 4-iodo-2-fluoro-N-methylaniline, is crucial for this step. The reaction mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. A variety of palladium catalysts and ligands can be employed to optimize the reaction for fluoroarenes, which can sometimes be challenging substrates. organic-chemistry.org

Table 1: Catalyst Systems for Sonogashira Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Triethylamine (Et₃N) | THF | Classical conditions, widely applicable. | soton.ac.uk |

| Pd(PPh₃)₂Cl₂ / CuI | Amine Base | Various | Commonly used, air-stable Pd(II) precatalyst. | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | Air-stable, monoligated precatalyst enabling room-temperature, copper-free reactions. | nih.gov |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine Base | Various | Versatile for aryl bromides at room temperature. | organic-chemistry.org |

Selective N-monomethylation of the aniline precursor is another critical step that relies heavily on catalysis to prevent over-methylation to the tertiary amine (N,N-dimethylaniline). nih.gov Traditional methods often lead to a mixture of products. Modern catalytic approaches offer high selectivity for the desired N-methyl product. Heterogeneous catalysts are particularly advantageous as they can be easily separated and recycled. rsc.org For instance, supported nickel nanoparticle catalysts have demonstrated high efficiency for the mono-N-methylation of various anilines using methanol as the methylating agent. rsc.org Another approach utilizes carbon dioxide and hydrogen with catalysts like CeO₂-supported copper sub-nanoparticles, which show high selectivity for N-methylaniline. researchgate.net

Table 2: Catalytic Systems for Selective N-Monomethylation of Anilines

| Catalyst | Methylating Agent | Key Features | Reference |

|---|---|---|---|

| Ni/ZnAlOₓ | Methanol | Heterogeneous catalyst, effective for various substrates with high yields for mono-N-methylated products. | rsc.orgrsc.org |

| Cu/CeO₂ | CO₂ / H₂ | Heterogeneous catalyst with high selectivity for N-methylaniline, suppressing over-methylation. | researchgate.net |

| Zeolite Catalysts | Dimethyl Carbonate (DMC) | Utilizes a green methylating agent. | mit.edu |

| Heterogeneous Pd Catalysts | Formaldehyde / H₂ | Excellent activity for both aliphatic and aromatic amines in continuous-flow systems. | rsc.org |

Sustainable and Efficient Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and scalable. The synthesis of this compound can be significantly improved by incorporating green chemistry principles and leveraging advanced processing technologies like flow chemistry.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov Several of these principles can be directly applied to the synthesis of this compound.

Waste Prevention and Atom Economy : Catalytic reactions, such as the Sonogashira coupling and N-methylation, are inherently superior to stoichiometric methods in terms of atom economy and waste reduction. sphinxsai.com They allow for the direct formation of C-C and C-N bonds without the need for stoichiometric activating or protecting groups, thus minimizing byproduct formation.

Use of Safer Chemicals and Reagents : A key green improvement is the replacement of hazardous methylating agents (e.g., methyl iodide or dimethyl sulfate) with greener alternatives. Dimethyl carbonate (DMC) is an excellent example of a non-toxic, biodegradable methylating agent. mit.eduresearchgate.net Similarly, using methanol or even carbon dioxide as a C1 source for methylation represents a more sustainable choice. rsc.orgresearchgate.net

Catalysis : As discussed in section 2.3.2, the use of catalysts is a cornerstone of green chemistry. Highly active and selective catalysts reduce energy consumption by lowering reaction activation barriers and increase process efficiency, leading to less waste. sphinxsai.com The use of recoverable and reusable heterogeneous catalysts further enhances the sustainability of the process. rsc.org

Safer Solvents : The development of catalytic systems that can operate in environmentally friendly solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI) for Sonogashira couplings, significantly reduces the environmental impact of the synthesis. organic-chemistry.org

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netnih.gov These benefits are highly relevant to the synthesis of this compound.

Selective N-monomethylation of anilines has been successfully demonstrated in continuous flow systems. mit.eduresearchgate.net The use of microreactors provides superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This enhanced control enables the use of superheated solvents under pressure, which can dramatically accelerate reaction rates and improve selectivity, often preventing the formation of over-alkylation byproducts. mit.edu

Table 3: Optimization of Continuous Flow N-Monomethylation of 4-chloroaniline with DMC

| Temperature (°C) | Residence Time (min) | Yield of N-methylaniline (%) | Notes |

|---|---|---|---|

| 90 | 12 | 0 | No reaction observed. |

| 150 | 12 | Trace | Trace conversion to intermediate. |

| 200 | 12 | Some formation | Increased formation of intermediate and some desired product. |

| 250 | 12 | 88 | Optimal temperature, no overalkylation observed. |

Data adapted from a study on a model substrate, 4-chloroaniline, demonstrating the principle of using elevated temperatures in a controlled flow environment to achieve high yield and selectivity. mit.edu

Similarly, Sonogashira coupling reactions can benefit from continuous processing. These reactions can be exothermic and often use potentially hazardous reagents like terminal alkynes. Flow reactors minimize the reaction volume at any given time, significantly enhancing safety. dottikon.com The precise control offered by flow systems can also improve reaction selectivity and yield, while the automated nature of continuous processing facilitates straightforward scaling from laboratory discovery to industrial production. evonik.com The integration of multiple reaction steps, such as N-methylation and subsequent ethynylation, into a "telescoped" continuous flow process can further streamline the synthesis, reduce manual handling, and minimize the isolation of intermediates. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 4-ethynyl-2-fluoro-N-methylaniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed for a complete structural analysis.

Proton (¹H) NMR Applications

Proton NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in this compound. The expected signals would correspond to the aromatic protons, the N-methyl protons, the N-H proton, and the acetylenic proton. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic ring. The fluorine and ethynyl (B1212043) groups, being electron-withdrawing, would influence the chemical shifts of the nearby aromatic protons. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal.

Carbon (¹³C) NMR Applications

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The sp-hybridized carbons of the ethynyl group would appear in a distinct region of the spectrum.

Fluorine (¹⁹F) NMR for Fluoro-Substituent Analysis

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic system. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei would provide valuable structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) mass spectrometry has been reported in patent literature.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| Mass Spectrometry (MS) | Electrospray Ionization (ESI) | 222.1 | [M+H]⁺ |

This data confirms the molecular weight of this compound to be approximately 149.17 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C≡C-H (alkyne) | ~3300 | C-H Stretching |

| C≡C (alkyne) | 2100-2260 | Stretching |

| C=C (aromatic) | 1400-1600 | Stretching |

| C-N | 1080-1360 | Stretching |

| C-F | 1000-1400 | Stretching |

The presence and precise positions of these absorption bands would provide strong evidence for the molecular structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of an aniline (B41778) derivative with extended conjugation due to the ethynyl group. The positions and intensities of the absorption maxima (λmax) would be influenced by the electronic effects of the fluoro and N-methyl substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-methylaniline derivatives and compounds synthesized from this intermediate offers significant insight into its expected solid-state properties.

Co-crystal Structure Analysis with Biological Targets

This compound serves as a crucial building block for third-generation epidermal growth factor receptor (EGFR) inhibitors, such as Olmutinib (also known as HM61713 or BI 1482694). medchemexpress.com These inhibitors are designed to target specific mutations in EGFR, a key protein in cell signaling pathways that is often dysregulated in cancer. nih.govresearchgate.net

Although the intermediate itself is not the final drug, its core structure is incorporated into the inhibitor and is essential for binding to the target. X-ray crystallography of these final drug compounds co-crystallized with the EGFR kinase domain reveals the precise binding interactions. The ethynyl group, originating from the this compound precursor, is often designed to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. medchemexpress.com Molecular docking studies and the analysis of co-crystal structures of related EGFR inhibitors confirm that the anilino-pyrimidine core, derived from intermediates like this compound, fits snugly into the active site, forming critical interactions that are key to its therapeutic effect. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, purification, and analysis of synthetic intermediates like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of aniline derivatives and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.net For N-methylaniline and its derivatives, mobile phases often consist of acetonitrile (B52724) or methanol mixed with water or an aqueous buffer. sielc.comnih.gov A UV detector is typically employed for quantification, as the aromatic ring of the aniline derivative absorbs UV light. nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification under specific conditions. nih.gov

Below is a table showing typical HPLC conditions used for the analysis of related aniline compounds.

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer |

| Detection | UV (e.g., 190-254 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for analyzing volatile and thermally stable compounds like aniline derivatives. epa.govepa.gov The compound is vaporized and passed through a capillary column, separating it from other components based on boiling point and interactions with the column's stationary phase. epa.gov For aniline derivatives, a fused silica capillary column is often used. epa.gov While standard GC can be effective, some polar anilines may require a derivatization step to improve their chromatographic properties and prevent peak tailing. oup.comchromatographyonline.com However, for many N-methylaniline derivatives, direct analysis is feasible. tandfonline.com

The table below outlines typical parameters for GC analysis of aniline compounds.

| Parameter | Condition |

| Column | Fused Silica Capillary (e.g., coated with SE-54) epa.gov |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) epa.gov |

| Carrier Gas | Helium or Nitrogen |

Column Chromatography for Purification

On a preparative scale, column chromatography is the standard method for purifying reaction products. orgsyn.org In the synthesis of compounds like this compound, this technique is used to isolate the desired product from starting materials, byproducts, and other impurities. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the eluent) is then passed through the column. orgsyn.org Separation occurs as different components travel down the column at different rates based on their polarity and affinity for the silica gel. By collecting the eluent in sequential fractions, the pure compound can be isolated. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-ethynyl-2-fluoro-N-methylaniline, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict its electronic properties. Such studies would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, these calculations can predict spectroscopic properties like infrared (IR) and Raman vibrational frequencies, which are essential for the experimental identification and characterization of the compound.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the HOMO-LUMO energy gap is critical as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For this compound, this analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The visualization of HOMO and LUMO surfaces would illustrate the electron-donating and electron-accepting capabilities of different parts of the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from hyperconjugative interactions. aimspress.com For this compound, NBO analysis would elucidate the charge transfer occurring between different parts of the molecule, such as the phenyl ring, the ethynyl (B1212043) group, the fluoro substituent, and the N-methylamino group. This provides insights into the intramolecular charge transfer (ICT) phenomena that influence the molecule's reactivity and spectroscopic behavior. aimspress.com The analysis produces data on stabilization energies (E(2)), which quantify the strength of these electronic delocalizations.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations would be used to study the conformational landscape and flexibility of this compound over time at a given temperature. By simulating the atomic motions, MD can reveal the preferred conformations of the N-methyl group and the ethynyl substituent, and the potential energy barriers between different rotational states. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound, various molecular descriptors could be calculated, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are fundamental for predicting the molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

If a series of similar compounds with known biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR studies aim to correlate variations in the physicochemical properties of compounds with their biological activities, thereby enabling the prediction of the activity of new, untested compounds like this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates. If a biological target for this compound were hypothesized, molecular docking simulations would be performed to predict its binding affinity and mode of interaction within the protein's active site. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information is critical for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted through in silico methods that evaluate its electronic and structural characteristics. These predictions are rooted in the electronic effects of the substituents on the aromatic ring and the amino group.

The ethynyl group at the para position and the fluorine atom at the ortho position are both electron-withdrawing groups, albeit through different mechanisms. The ethynyl group exerts a mild electron-withdrawing inductive effect and a weak electron-donating or -withdrawing resonance effect, depending on the reaction type. The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), which generally deactivates the aromatic ring towards electrophilic substitution. Conversely, the N-methylamino group is an activating group, donating electron density to the ring through resonance (+R effect), thereby increasing its nucleophilicity.

Selectivity in electrophilic aromatic substitution is directed by the activating N-methylamino group to the ortho and para positions. Since the para position is occupied by the ethynyl group, electrophilic attack is predicted to occur at the positions ortho to the amino group. Of the two available ortho positions (C3 and C5), the C5 position is sterically less hindered and electronically more favorable for substitution. The fluorine atom at the C2 position, along with the N-methyl group, would create significant steric hindrance for an incoming electrophile at the C3 position.

In nucleophilic reactions, the electron-withdrawing nature of the ethynyl and fluoro groups can make the aromatic ring more susceptible to attack, particularly at the carbon atoms bearing these substituents. The partial positive charges on these carbons would be enhanced, making them potential sites for nucleophilic substitution or addition reactions.

Computational models for related substituted anilines have shown that the partial atomic charge on the amine nitrogen is a crucial parameter for predicting metabolic reactions like N-acetylation. tandfonline.com The nucleophilic susceptibility of the aromatic carbons also plays a significant role in determining the metabolic fate of these compounds. tandfonline.comnih.gov For this compound, the N-methyl group is likely to influence these properties significantly.

Table 1: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Reactivity | Predicted Selectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Moderately reactive (activated by -NHCH₃, deactivated by -F and -C≡CH) | Predominantly at the C5 position (ortho to the amino group) | Steric hindrance from -F and -NHCH₃ at C3; directing effect of the -NHCH₃ group. |

| Nucleophilic Aromatic Substitution | Enhanced reactivity at C2 and C4 | Attack favored at positions with electron-withdrawing groups | Electron-withdrawing effects of -F and -C≡CH creating electrophilic centers. |

| Reactions at the Ethynyl Group | Susceptible to addition reactions | Dependent on the specific electrophile or nucleophile | The triple bond is a region of high electron density, prone to electrophilic addition. |

| Reactions at the Amino Group | Can act as a nucleophile and a base | N-alkylation, N-acylation, etc. | The lone pair of electrons on the nitrogen atom. |

Note: The data in this table is predictive and based on the electronic properties of the constituent functional groups and general principles of organic chemistry. Specific computational data for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com For this compound, the MEP map would provide a clear picture of its reactive sites.

An MEP map is typically color-coded, with red indicating regions of high electron density (negative electrostatic potential) and blue indicating regions of low electron density (positive electrostatic potential). Green and yellow represent areas of intermediate potential. chegg.com

For this compound, the following features are predicted on its MEP map:

Negative Potential (Red/Yellow): The most electron-rich region is expected to be around the nitrogen atom of the N-methylamino group due to its lone pair of electrons. The π-system of the ethynyl group's triple bond would also exhibit a significant negative potential, making it a site for electrophilic attack. The aromatic ring, particularly at the C3 and C5 positions, will also show a degree of negative potential due to the electron-donating effect of the amino group.

Positive Potential (Blue): The hydrogen atom of the N-H bond in the amino group is expected to have a significant positive potential, making it a hydrogen bond donor. The fluorine atom, despite its high electronegativity, creates a region of positive potential on the adjacent carbon (the "σ-hole"), which can be a site for certain interactions. researchgate.net The hydrogen atom of the ethynyl group would also exhibit a positive potential.

The MEP map would visually confirm the predictions of reactivity and selectivity discussed in the previous section. The areas of strong negative potential are the most likely sites for electrophilic attack, while the regions of positive potential are susceptible to nucleophilic interaction. Computational studies on similar aniline (B41778) derivatives have demonstrated the utility of MEP maps in understanding their reactivity and intermolecular interactions. researchgate.netthaiscience.info

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| N-methylamino Group (Nitrogen) | Strongly Negative (Electron-rich) | Site for protonation and electrophilic attack. |

| N-methylamino Group (N-H Hydrogen) | Strongly Positive (Electron-poor) | Hydrogen bond donor. |

| Ethynyl Group (Triple Bond) | Negative (Electron-rich) | Site for electrophilic addition. |

| Ethynyl Group (Hydrogen) | Positive (Electron-poor) | Acidic proton, potential for deprotonation. |

| Aromatic Ring (C5 Position) | Negative (Electron-rich) | Favored site for electrophilic substitution. |

| Fluorine Atom | Negative (Electron-rich) | Can act as a hydrogen bond acceptor. |

| Carbon attached to Fluorine (C2) | Slightly Positive (Electron-poor) | Potential site for nucleophilic attack. |

Note: The information in this table is based on theoretical predictions derived from the known electronic effects of the functional groups. Specific MEP calculations for this compound are not available in the public domain.

Applications in Chemical Biology and Medicinal Chemistry Research Preclinical/in Vitro Focus

Development as Chemical Probes for Biomolecular Studies

Chemical probes are essential small molecules used to study and manipulate biological systems. The unique structure of 4-ethynyl-2-fluoro-N-methylaniline provides a foundation for its development into such probes for studying proteins and other biomolecules.

Targeting specific amino acid residues with covalent probes is a powerful strategy for understanding protein function and developing novel therapeutics. While cysteine has been the most common target, there is growing interest in developing probes for other nucleophilic residues like histidine. nih.govnih.gov Histidine is an attractive target because it is frequently found in protein binding sites and its imidazole side chain possesses favorable nucleophilicity. nih.govnih.gov

While specific research detailing the use of this compound as a histidine-targeting probe is not yet prevalent, its structural components are relevant to probe design. The aniline (B41778) scaffold can be elaborated to create a molecule that binds non-covalently to a specific protein pocket. If a histidine residue is nearby, the ethynyl (B1212043) group could potentially act as a mild electrophile or be synthetically modified into a warhead designed to covalently react with the histidine's imidazole ring. This would create a highly specific, irreversible interaction, enabling researchers to label, isolate, or inhibit the target protein. The development of such probes remains a promising, though largely unexplored, opportunity in chemical biology. nih.gov

The most prominent feature of this compound in chemical biology is its terminal ethynyl group, which serves as a perfect handle for "click chemistry." Specifically, it can readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. nih.gov This reaction forms a stable triazole linkage between the alkyne-containing molecule (this compound) and any molecule bearing an azide group.

This capability allows for precise bioconjugation in complex biological mixtures. nih.gov For example, a biomolecule of interest (like a protein or a nucleic acid) can be metabolically or chemically tagged with an azide group. Subsequent treatment with this compound in the presence of a copper catalyst would result in the specific and covalent attachment of the aniline derivative to the target biomolecule. This strategy is widely used for:

Labeling and visualizing proteins: Attaching the probe to track protein localization and dynamics within a cell.

Activity-based protein profiling (ABPP): Designing probes that bind to the active sites of specific enzymes.

Pull-down assays: Immobilizing the probe on a solid support to capture and identify binding partners from cell lysates.

The reaction's high specificity and compatibility with aqueous environments make the ethynyl group on this compound a powerful tool for bioorthogonal labeling.

Table 1: Key Bioorthogonal Click Chemistry Reactions

| Reaction Name | Reactive Partner 1 (on Probe) | Reactive Partner 2 (on Biomolecule) | Formed Linkage | Catalyst Required |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne (e.g., Ethynyl) | Azide | Triazole | Copper(I) aatbio.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cycloalkyne | Triazole | None nih.gov |

| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine | Strained Alkene (e.g., TCO) | Dihydropyrazine | None |

| Staudinger Ligation | Azide | Phosphine | Amide | None aatbio.com |

In the context of cellular imaging, this compound can be utilized within a two-step fluorescent labeling strategy. While the compound itself is not reported to be a strong fluorophore, its ethynyl group allows it to be easily conjugated to a fluorescent dye that has been modified with an azide group.

The process typically involves two steps:

Target Labeling: The this compound scaffold, potentially as part of a larger molecule designed to bind a specific cellular target, is introduced to the cells.

Fluorescent Detection: An azide-containing fluorophore (e.g., Azide-Alexa Fluor 488) is added. The CuAAC reaction then occurs in situ, covalently attaching the bright fluorophore to the location of the probe, thereby illuminating the target of interest for visualization by fluorescence microscopy.

This modular approach is highly advantageous because it separates the targeting function (handled by the probe molecule) from the detection function (handled by the fluorophore), allowing researchers to easily switch fluorophores without redesigning the entire probe.

Role in Preclinical Drug Discovery and Development

The this compound structure serves as a valuable starting point, or scaffold, for the synthesis of more complex molecules with potential therapeutic properties.

The 2-fluoroaniline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Aniline derivatives are frequently used in the design of kinase inhibitors, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability.

Rational drug design programs can utilize this compound as a foundational building block. ijcce.ac.ir

The 2-fluoro-N-methylaniline core: Provides a solid anchor for binding within protein active sites, particularly those that accommodate aromatic rings.

The 4-ethynyl group: This rigid, linear group can be designed to interact with specific hydrophobic pockets or form hydrogen bonds. It also serves as a versatile synthetic handle for adding other chemical groups to explore the binding site and optimize ligand interactions. For instance, it was used to synthesize novel 4-anilinoquinazolines as potential anticancer agents. ijcce.ac.ir

Researchers use this scaffold to synthesize libraries of related compounds, which are then screened for activity against therapeutic targets like enzymes or receptors.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how specific chemical features of a molecule contribute to its biological activity. mdpi.com The this compound molecule has several points that can be systematically modified to conduct an SAR study.

Key modification points for SAR studies include:

The Ethynyl Group: Replacing the alkyne with other groups (e.g., cyano, vinyl, small alkyl chains) to probe the steric and electronic requirements of the target's binding pocket.

The Fluoro Group: Moving the fluorine to other positions on the ring (e.g., position 3 or 5) or replacing it with other halogens (Cl, Br) or a hydrogen atom to assess the impact of electronics and lipophilicity on activity.

The N-methyl Group: Replacing the methyl group with a hydrogen (secondary amine), an ethyl group, or a larger substituent to determine how this position affects binding and selectivity.

By synthesizing these derivatives and measuring their biological activity (e.g., IC₅₀ value against a target enzyme), researchers can build a detailed map of how chemical structure relates to potency. This knowledge guides the design of more potent and selective drug candidates.

Table 2: Illustrative Example of an SAR Study Based on the this compound Scaffold (Note: This table is a hypothetical representation to illustrate the SAR concept and does not represent actual experimental data.)

| Compound | R¹ (at position 4) | R² (at position 2) | R³ (on Nitrogen) | Target Enzyme IC₅₀ (nM) | Analysis |

| Parent | -C≡CH | -F | -CH₃ | 50 | Baseline activity. |

| 1a | -C≡N | -F | -CH₃ | 250 | Ethynyl group is preferred over cyano for potency. |

| 1b | -C≡CH | -H | -CH₃ | 400 | Fluoro group at position 2 is critical for activity. |

| 1c | -C≡CH | -Cl | -CH₃ | 65 | Chloro is a tolerable substitution for fluoro. |

| 1d | -C≡CH | -F | -H | 25 | N-demethylation significantly increases potency. |

| 1e | -C≡CH | -F | -CH₂CH₃ | 150 | Larger N-alkyl groups reduce activity. |

Enzyme Inhibition and Receptor Binding Studies (in vitro)

There is no publicly available scientific literature detailing the direct evaluation of this compound in enzyme inhibition or receptor binding assays. Its characterization in this context is not a focus of the existing research, which instead utilizes it as a building block for creating targeted imaging agents.

Target Identification and Validation Approaches

This compound is not employed as a direct chemical probe for target identification or validation. Instead, it serves as a foundational scaffold in the multi-step synthesis of ligands intended for known targets, such as amyloid-beta (Aβ) plaques and tau protein aggregates, which are hallmarks of Alzheimer's disease google.comgoogleapis.comgoogle.comgoogleapis.com.

Fragment-Based Drug Discovery Applications

The application of this compound within fragment-based drug discovery (FBDD) campaigns has not been reported in the scientific literature.

Preclinical Pharmacodynamics Investigations

Information regarding the preclinical pharmacodynamic properties of this compound is not available. Studies focus on the pharmacodynamics of the final imaging products derived from this compound rather than the intermediate itself.

Preclinical Pharmacokinetics and Metabolism Studies (in vitro, excluding dosage)

There are no published in vitro studies on the specific pharmacokinetic profile or metabolic stability of this compound. Preclinical investigations mentioned in patent literature concentrate on the metabolic stability of the final PET radioligands in preparations such as human hepatocytes, not on this specific precursor molecule google.comgoogleapis.com.

Applications in Molecular Imaging (Preclinical, non-clinical human data excluded)

The most significant application of this compound is in the field of preclinical molecular imaging, specifically in the development of radioligands for PET.

Design of Radioligands for Positron Emission Tomography (PET)

This compound is a crucial, non-radioactive precursor in the synthesis of novel PET imaging agents designed to detect neurological disorders, particularly Alzheimer's disease google.comgoogle.com. Patent documents describe its preparation and use as an intermediate, designated as compound '7', in the synthetic pathway leading to quinoline-based imaging probes google.comgoogleapis.comgoogle.comgoogleapis.com.

The chemical structure of this compound provides a versatile platform for "click chemistry" or other coupling reactions. The ethynyl group allows for the attachment of a radionuclide-bearing moiety, enabling the creation of a radiolabeled tracer. These tracers are engineered to cross the blood-brain barrier and bind with high affinity to pathological protein aggregates like senile plaques and neurofibrillary tangles google.comgoogle.com. The ultimate goal of these synthesized agents is to enable the in vivo visualization and quantification of these biomarkers in preclinical models of neurodegeneration google.comgoogle.com.

Investigation of Molecular Mechanisms of Action (in vitro/cellular models)

There is no available research detailing the investigation of the molecular mechanisms of action for this compound in in vitro or cellular models.

Prodrug Strategies and Drug Delivery System Research

There is no available research on the use of this compound in prodrug strategies or drug delivery system research.

Applications in Materials Science and Nanotechnology

Polymer Chemistry and Polymer Networks

The terminal ethynyl (B1212043) group of 4-ethynyl-2-fluoro-N-methylaniline serves as a highly versatile handle for polymerization. The polymerization of monomers with terminal C≡C bonds is a well-established method for creating polymers with unique electrophysical and physicochemical properties. nih.gov For instance, polymers derived from aromatic compounds with terminal ethynyl groups, such as 1,4-diethynylbenzene, have been extensively studied. nih.gov The polymerization of this compound could proceed through several catalytic systems, potentially leading to the formation of either linear or cross-linked polymers depending on the reaction conditions. nih.gov

The presence of the fluorine atom on the aromatic ring is expected to significantly influence the properties of the resulting polymer. Fluorine substitution in conjugated polymers is known to enhance interchain interactions, which can lead to improved material properties. researchgate.net Furthermore, the introduction of fluorine can increase the electron-deficiency of the polymer backbone, which is a key factor in determining charge carrier transport performance in organic electronics. nih.gov

The N-methyl group on the aniline (B41778) nitrogen prevents unwanted side reactions that can occur with primary anilines during polymerization and subsequent processing. The synthesis of poly(N-alkylanilines) has been explored, and these polymers often exhibit good solubility in common organic solvents, which is a significant advantage for their application in thin-film devices. rsc.orgrsc.org The incorporation of an N-methyl group can, however, influence the conductivity of the final polymer. lsu.edu

A series of new polyaniline (PANI) derivatives based on ortho-substituted anilines have been synthesized and characterized, demonstrating that modifications to the aniline monomer can be used to tune the properties of the resulting polymer. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net For example, the introduction of substituents can affect the surface morphology of the polymer, changing it from a heterogeneous hierarchical to a spherical structure. researchgate.netrsc.orgresearchgate.net

| Monomer | Polymerization Method | Key Polymer Characteristics | Potential Application |

| This compound | Catalytic Polymerization | Enhanced interchain interactions, good solubility, tunable electronic properties. | Organic electronics, conductive coatings. |

| 1,4-diethynylbenzene | Various catalytic systems | Linear or cross-linked structures. nih.gov | Thermosetting resins, carbon-rich materials. |

| Ortho-substituted anilines | Chemical Oxidative Polymerization | Tunable morphology and solubility. researchgate.netrsc.orgresearchgate.net | Sensors, smart materials. |

Table 1: Potential Polymerization Characteristics of this compound and Related Monomers

Optical and Optoelectronic Materials

The combination of the ethynyl and fluoro-aniline moieties in this compound suggests its potential for use in optical and optoelectronic materials. Arylene-ethynylene structures are known to be key components in a variety of optoelectronic applications due to their rigid, planar nature and tunable electronic properties. nih.gov The introduction of a fluorine atom can further modulate these properties. Fluorinated conjugated polymers have been shown to exhibit lower frontier molecular orbital energy levels and strong nonbonding interactions, which are desirable for applications in organic field-effect transistors and organic solar cells. nih.govtandfonline.com

Research on fluorinated aniline derivatives has indicated their potential for non-linear optical (NLO) properties. rsc.org Computational and experimental studies on various fluorinated anilines have shown that the strategic placement of fluorine atoms can enhance these NLO characteristics, making them suitable for photoelectric technology. rsc.org The presence of both an electron-donating N-methylaniline group and an electron-withdrawing fluorine atom in this compound could lead to a significant intramolecular charge transfer, a key feature for NLO materials. nih.gov

Furthermore, single-benzene fluorophores, which rely on a push-pull system of electron-donating and electron-withdrawing groups, are a class of highly fluorescent molecules. rsc.org The structure of this compound, with its electron-donating amine and electron-withdrawing fluorine, fits this paradigm, suggesting that it or polymers derived from it could exhibit interesting fluorescent properties.

| Compound/Polymer Class | Key Optical/Optoelectronic Property | Influencing Factors |

| Arylene-ethynylene polymers | Tunable electronic and optical properties. nih.gov | Conjugation length, substituents. |

| Fluorinated conjugated polymers | Lower HOMO/LUMO energy levels, enhanced charge transport. nih.govtandfonline.com | Degree and position of fluorination. |

| Fluorinated aniline derivatives | Non-linear optical (NLO) properties. rsc.org | Intramolecular charge transfer. |

| Single-benzene fluorophores | High fluorescence quantum yield. rsc.org | Push-pull electronic effects. |

Table 2: Predicted Optical and Optoelectronic Properties

Supramolecular Chemistry and Self-Assembly

The structure of this compound is conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. Arylene ethynylene macrocycles are known to self-assemble into well-defined architectures, driven by π-stacking interactions. rsc.org The presence of the fluorine atom can introduce additional, directional intermolecular interactions. Perfluoroarene-arene (ArF-ArH) stacking is a recognized supramolecular synthon that can be used to control the packing of conjugated materials in the solid state. rsc.org

The N-methylaniline moiety can participate in hydrogen bonding, either as a donor or acceptor, which is a powerful tool for directing self-assembly. The combination of π-π stacking, hydrogen bonding, and potentially halogen bonding involving the fluorine atom could lead to the formation of complex and functional supramolecular structures. The self-assembly of fluorinated, preorganized discotics has been shown to result in helical structures. rsc.org Similarly, the synthesis and self-assembly of fluorescent fluorine-containing liquid crystals have been demonstrated, where supramolecular organization is driven by van der Waals and π-π stacking forces. nih.gov

| Interaction Type | Relevant Functional Group | Effect on Assembly |

| π-π Stacking | Aromatic ring, Ethynyl group | Formation of ordered columnar or layered structures. |

| Perfluoroarene-Arene Stacking | Fluorinated aromatic ring | Directional control over molecular packing. rsc.org |

| Hydrogen Bonding | N-methylaniline | Directional and specific intermolecular connections. |

| Halogen Bonding | Fluorine atom | Can contribute to the overall stability and geometry of the assembly. |

Table 3: Potential Supramolecular Interactions

Nanomaterial Functionalization and Nanotechnology Applications

The terminal ethynyl group of this compound is an excellent anchor for the functionalization of various nanomaterials, including gold nanoparticles and carbon nanotubes. The reaction of alkynes with the surface of gold nanoparticles provides a rapid and simple method for their functionalization. acs.org This approach has been shown to be robust and can be performed in complex media, leading to stable colloidal solutions. acs.org

The aniline moiety also provides a means for attachment to nanomaterial surfaces. For instance, polyaniline has been grafted onto the surface of Fe3O4 nanoparticles through in situ chemical oxidative polymerization. ijnnonline.net Amine functionalization of magnetic nanoparticles has been shown to enhance the stability of catalysts by providing strong metal-carrier interactions. nih.gov

Functionalized carbon nanotubes (CNTs) exhibit improved solubility and biocompatibility, which is crucial for their use in biomedical applications. nih.govnih.govyoutube.com The covalent functionalization of CNTs can be achieved by attaching molecules with reactive groups, such as the ethynyl group of this compound. This functionalization can alter the electronic properties of the CNTs and allow for the attachment of other molecules, such as drugs or targeting ligands. nih.govnih.gov

| Nanomaterial | Functionalization Strategy | Resulting Properties/Applications |

| Gold Nanoparticles | Reaction of the ethynyl group with the gold surface. acs.org | Stable, functionalized nanoparticles for sensing and catalysis. |

| Magnetic Nanoparticles | Grafting of aniline moieties onto the surface. ijnnonline.netnih.gov | Enhanced catalyst stability, magnetic separation. |

| Carbon Nanotubes | Covalent attachment via the ethynyl group. | Improved solubility and biocompatibility, platforms for drug delivery. nih.govnih.gov |

Table 4: Potential Nanotechnology Applications

Advanced Analytical Chemistry for Detection and Quantification

Method Development for Trace Analysis and Bioanalytical Applications

While specific, validated methods for the trace analysis of 4-ethynyl-2-fluoro-N-methylaniline in biological matrices are not extensively documented in publicly available literature, established analytical principles can be applied to develop such methods. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are pivotal for the separation, identification, and quantification of this compound. googleapis.comgoogle.com

Chromatographic Separation:

A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the separation of this compound from complex sample matrices. A C18 column would likely be effective, utilizing a mobile phase consisting of a mixture of an aqueous component (like water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for resolving the analyte from other components.

Mass Spectrometric Detection:

For sensitive and selective detection, tandem mass spectrometry (MS/MS) is the method of choice. Electrospray ionization (ESI) in positive ion mode would be suitable for this compound, given the presence of the amine group which can be readily protonated. googleapis.comgoogle.comgoogle.com The precursor ion would be the protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions that can be monitored for quantification, ensuring high selectivity.

Hypothetical HPLC-MS/MS Parameters for Trace Analysis:

| Parameter | Setting |

| HPLC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]+ | m/z (to be determined) |

| Product Ions | (to be determined via infusion) |

| Collision Energy | (to be optimized) |

Bioanalytical Applications:

In a bioanalytical context, for instance, measuring the compound in plasma or tissue homogenates, sample preparation would be a critical step to remove proteins and other interfering substances. This could involve protein precipitation with a solvent like acetonitrile, followed by centrifugation. For lower detection limits, solid-phase extraction (SPE) could be employed to concentrate the analyte and further clean up the sample before injection into the HPLC-MS/MS system.

Biosensor Development Incorporating this compound Derivatives

There is no specific mention in the available literature of biosensors developed using this compound or its derivatives. However, the structure of this compound lends itself to potential incorporation into various biosensor platforms. The ethynyl (B1212043) group, for example, is highly reactive and can be used for "click chemistry" reactions to immobilize the molecule onto a transducer surface.

Conceptual Biosensor Designs:

Enzyme-Based Biosensors: A derivative of this compound could be synthesized to act as a substrate or inhibitor for a specific enzyme. For instance, if the target is an amine oxidase, the aniline (B41778) moiety could be recognized by the enzyme. The interaction could then be detected electrochemically. nih.gov

Affinity-Based Biosensors: The molecule could be used as a hapten to generate antibodies. These antibodies could then be used in an immunosensor format. Alternatively, the ethynyl group could be used to attach the molecule to a surface to screen for binding partners.

Whole-Cell Biosensors: While less direct, genetically engineered microorganisms that respond to specific aromatic amines could potentially be used. nih.gov A derivative of this compound could be tested for its ability to induce a response in such a system.

Potential Components of a Biosensor Incorporating a this compound Derivative:

| Component | Example | Function |

| Biorecognition Element | Amine Oxidase, Antibody | To specifically interact with the analyte. |

| Immobilization Chemistry | Click Chemistry via Ethynyl Group | To attach the biorecognition element or the aniline derivative to the transducer. |

| Transducer | Electrode, Optical Fiber | To convert the biological recognition event into a measurable signal. |

| Analyte | Target molecule of interest | The substance to be detected. |

Environmental Fate and Degradation Studies (academic focus)

Specific studies on the environmental fate and degradation of this compound are not available in the current body of scientific literature. However, by examining studies on related compounds like fluoroanilines and other aromatic amines, we can infer its likely environmental behavior.

Biodegradation:

Aromatic amines can be biodegradable under certain conditions. bioline.org.brnih.gov The degradation of aniline, for example, often proceeds through hydroxylation and subsequent ring cleavage by microorganisms. researchgate.net The presence of a fluorine atom on the aromatic ring can significantly impact biodegradability, often making the compound more resistant to microbial degradation. The N-methyl group may also influence the degradation pathway. It is plausible that the biodegradation of this compound would be initiated by oxidation of the aromatic ring or the methyl group.

Photodegradation:

Aromatic amines can undergo photodegradation in the presence of light. researchgate.net In aqueous environments, this process could be a relevant transformation pathway for this compound. The presence of photosensitizers in natural waters could accelerate this process.

Ecotoxicity:

Studies on other fluoroanilines have demonstrated toxicity to environmental organisms such as earthworms. researchgate.netresearchgate.net For example, exposure to 4-fluoroaniline (B128567) has been shown to cause metabolic changes in Eisenia veneta. researchgate.net Given its structural similarities, it is reasonable to assume that this compound could also exert toxic effects on soil and aquatic organisms. A safety data sheet for the related compound 4-Fluoro-N-methylaniline indicates that it is harmful to aquatic organisms. fishersci.com

Summary of Potential Environmental Fate of this compound (Based on Related Compounds):

| Environmental Process | Likelihood/Potential Impact | Rationale based on Related Compounds |

| Biodegradation | Likely slow to moderate | Aromatic amines can be degraded, but the fluorine substituent may increase persistence. bioline.org.brnih.govresearchgate.net |

| Photodegradation | Likely to occur | Aromatic amines are susceptible to photodegradation. researchgate.net |

| Hydrolysis | Unlikely to be significant | The compound lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov |

| Mobility in Soil | Potentially mobile | Related compounds can be mobile in the environment. fishersci.com |

| Aquatic Toxicity | Likely to be harmful | Related fluoroanilines are known to be harmful to aquatic life. fishersci.com |

| Bioaccumulation | Possible | The lipophilic nature of the compound suggests a potential for bioaccumulation. |

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning in Chemical Research

There is no available research specifically applying artificial intelligence (AI) or machine learning (ML) models to predict the properties, activities, or synthetic routes for 4-ethynyl-2-fluoro-N-methylaniline. While AI and ML are increasingly used in drug discovery and materials science for tasks like predicting molecular properties and designing novel compounds, these methodologies have not yet been publicly applied to this specific molecule. nih.govnih.gov

Design of Novel Catalytic Systems for Synthesis

Detailed studies on novel catalytic systems specifically for the synthesis of this compound are not present in the surveyed literature. General methods for the synthesis of substituted anilines and for the introduction of ethynyl (B1212043) groups, such as palladium-catalyzed cross-coupling reactions, are well-established. dntb.gov.uaresearchgate.netmdpi.comnih.gov However, research focused on optimizing these methods or developing new catalytic approaches specifically for this compound is not available.

Advanced Bioconjugation Methodologies

The presence of a terminal alkyne in this compound makes it a theoretical candidate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), which are cornerstone "click" reactions for bioconjugation. nih.govnih.gov These reactions are widely used to link molecules to biomacromolecules like proteins and nucleic acids. However, no published studies demonstrate the use of this compound in any advanced bioconjugation strategies.

Mechanistic Enzymology and Chemical Genetics

There is no information available on the use of this compound as a tool in mechanistic enzymology or chemical genetics. While a different molecule, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA), is known to inhibit HIV-1 reverse transcriptase, this is a structurally distinct nucleoside analog and its mechanism of action cannot be extrapolated to this compound. nih.gov The potential for this compound to act as an enzyme inhibitor or a chemical probe has not been explored in the available literature.

Exploration of New Therapeutic Areas (preclinical)

No preclinical studies investigating the therapeutic potential of this compound in any disease area have been published. The compound is not mentioned in available reports on the preclinical evaluation of new anticancer agents or other therapeutic candidates. nih.govmdpi.com

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethynyl protons at δ ~2.5–3.5 ppm, fluorine coupling in ¹⁹F NMR) .

- X-ray crystallography : Resolves molecular geometry, such as bond angles and planarity of the aromatic ring. For example, related fluoroaniline derivatives exhibit orthorhombic crystal systems with hydrogen-bonding interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.07).

How can computational methods resolve contradictions in the electronic properties of this compound?

Advanced

Conflicting data on electron-withdrawing/donating effects of substituents can be addressed via:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For analogs like 4-cyano-N-(2-fluorophenyl)benzamide, HOMO-LUMO gaps correlate with experimental UV-Vis spectra .

- Molecular dynamics simulations : Assess solvent effects on reactivity (e.g., acetonitrile vs. toluene) .

- Comparative analysis : Align computational results with experimental IR/Raman data to validate substituent electronic contributions.

What strategies mitigate discrepancies in thermal stability assessments of this compound?

Advanced

Conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data may arise from:

- Sample purity : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting decomposition profiles.

- Atmosphere effects : Conduct TGA under inert (N₂) vs. oxidative (O₂) conditions to differentiate thermal degradation pathways.

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and identify dominant degradation mechanisms .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl iodide).

- Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration .

How can the electronic properties of this compound be tailored for optoelectronic applications?

Q. Intermediate

- Cyclic voltammetry : Measure oxidation potentials to estimate HOMO levels (e.g., ~-5.2 eV for similar N-methylaniline derivatives) .

- UV-Vis spectroscopy : Correlate absorption maxima (λₐᵦₛ ~270–300 nm) with conjugation length and substituent effects.

- Substituent modification : Introduce electron-deficient groups (e.g., nitro) to redshift absorption bands .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Q. Intermediate

- Crystal growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals.

- Disorder modeling : Ethynyl and fluorine groups may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .

- Hydrogen bonding : Analyze short contacts (e.g., C–H···F interactions) to explain packing motifs .